2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
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Overview
Description
2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid is an organic compound with the molecular formula C15H14BrNO4S It is characterized by the presence of a bromophenyl group, a sulfonyl group, and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid typically involves the following steps:
Formation of the Bromophenyl Sulfonyl Chloride: This is achieved by reacting 4-bromobenzenesulfonyl chloride with an appropriate amine under controlled conditions.
Coupling Reaction: The bromophenyl sulfonyl chloride is then coupled with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition or modulation of their activity. The bromophenyl group can participate in halogen bonding, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Uniqueness
2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can lead to different chemical reactivity and biological activity compared to its analogs with other substituents.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNNRJWNBXEQTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958693 |
Source
|
Record name | N-(4-Bromobenzene-1-sulfonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37642-61-8 |
Source
|
Record name | Alanine, N-(p-bromobenzenesulfonyl)-3-phenyl-, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037642618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Bromobenzene-1-sulfonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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